N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate is a synthetic small molecule characterized by a benzo[b]thiophene core substituted with a methoxy group at the 3-position and a carboxamide linkage to a 1-ethylpyrrolidin-2-ylmethyl moiety. The phosphate salt form enhances aqueous solubility, making it suitable for preclinical studies targeting neurological or inflammatory pathways.
Properties
CAS No. |
93838-93-8 |
|---|---|
Molecular Formula |
C17H25N2O6PS |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1-benzothiophene-2-carboxamide;phosphoric acid |
InChI |
InChI=1S/C17H22N2O2S.H3O4P/c1-3-19-10-6-7-12(19)11-18-17(20)16-15(21-2)13-8-4-5-9-14(13)22-16;1-5(2,3)4/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,18,20);(H3,1,2,3,4) |
InChI Key |
VNFZBFAQANVOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3S2)OC.OP(=O)(O)O |
Related CAS |
26759-40-0 93838-93-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on the evidence:
Thiophene Carboxamide Derivatives
- M8-B Hydrochloride (N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride): Structural Similarities: Both compounds feature a methoxy-substituted aromatic system (benzo[b]thiophene vs. benzyl-thiophene) and a carboxamide linker. Functional Differences: M8-B targets TRPM8 ion channels, alleviating neuroinflammatory pain in dry eye disease models . The ethylpyrrolidinylmethyl group in the target compound may confer distinct pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to M8-B’s aminoethyl group. Salt Form: The phosphate salt in the target compound likely improves bioavailability over M8-B’s hydrochloride form .
Opioid-Related Thiophene Analogues
- Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide): Core Structure: Both compounds utilize a thiophene-carboxamide backbone. Pharmacological Divergence: Thiophene fentanyl is a μ-opioid receptor agonist with high potency, whereas the target compound’s pyrrolidine and benzo[b]thiophene groups suggest a non-opioid mechanism. The absence of a piperidine moiety in the target compound reduces structural resemblance to fentanyl derivatives .
Heterocyclic Prodrugs
- Butonitazene and Flunitazene :
Pharmacokinetic and Pharmacodynamic Insights
Solubility and Bioavailability
- The phosphate group in the target compound enhances water solubility, critical for intravenous administration. This contrasts with M8-B’s hydrochloride salt, which requires PBS dilution for in vivo use .
Target Selectivity
- While M8-B’s TRPM8 antagonism is well-documented, the target compound’s benzo[b]thiophene core may interact with alternative targets (e.g., serotonin receptors or kinase enzymes), necessitating further profiling.
Data Tables
Table 1: Structural Comparison of Thiophene Carboxamides
Table 2: Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
